5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSMMKZZJMZJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antimicrobial and anticancer activities, making it a candidate for further biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 2-Bromo-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (RN: 532415-10-4) This compound shares the bromo-substituted benzamide core but differs in the thiadiazole substituent: a (2-chlorobenzyl)sulfanyl group replaces the 5-methyl group.
- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide While this compound replaces the thiadiazole with a thiazole ring, it retains halogenated benzamide features.
Thiadiazole Derivatives with Diverse Substituents
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide
Synthesized via nucleophilic substitution under high-pressure conditions, this compound substitutes the benzamide with a pyridine-sulfonamide group. The 5-methyl-thiadiazole moiety is retained, but the sulfonamide group introduces different hydrogen-bonding capabilities. Such structural variations highlight the role of the benzamide core in directing target specificity .- 5-Phenyl-1,3,4-thiadiazol-2-amine Derivatives These derivatives feature phenyl or halogenated phenyl groups on the thiadiazole ring. For example, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine has a melting point of 212–214°C, suggesting higher crystallinity than the target compound .
Structural and Functional Analysis (Table 1)
Biological Activity
5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the selective introduction of bromine and chlorine substituents, which are crucial for its biological activity.
Targets : The primary molecular targets for this compound include:
- Extracellular signal-regulated kinase 2 (ERK2) : Part of the MAPK/ERK signaling pathway involved in cell proliferation and differentiation.
- Fibroblast growth factor receptor 2 (FGFR2) : Plays a significant role in tissue repair and tumor growth.
Mode of Action : The compound interacts with these targets through molecular docking, influencing various biochemical pathways that regulate cellular functions .
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungi .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values highlight its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited enhanced activity against both bacterial and fungal strains, suggesting that the presence of bromine and chlorine atoms is beneficial for antimicrobial potency .
Study on Anticancer Properties
In another study focusing on anticancer properties, researchers synthesized several derivatives based on the thiadiazole framework. The results demonstrated that modifications to the side chains significantly influenced cytotoxicity against cancer cell lines. The presence of lipophilic groups was found to enhance activity against MCF-7 cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
